molecular formula C20H21N3O2 B7713550 N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7713550
M. Wt: 335.4 g/mol
InChI Key: WPTPCGJCLMZFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTD, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of benzamide and contains an oxadiazole ring, which gives it unique properties.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have anti-microbial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to understand its mechanism of action and to optimize its properties for therapeutic use. Another area of interest is its potential as a pesticide for agricultural use. Studies are needed to determine its efficacy and safety in this context. Finally, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be used as a building block for the synthesis of new materials with unique properties. Further research in this area can lead to the development of new materials with applications in various fields.

Synthesis Methods

The synthesis of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential use as a pesticide due to its anti-microbial properties. In material science, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-6-4-5-7-17(16)20-22-18(23-25-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTPCGJCLMZFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide

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